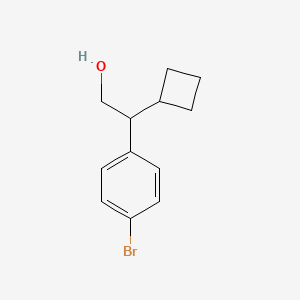

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol

Descripción

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage

Propiedades

Fórmula molecular |

C12H15BrO |

|---|---|

Peso molecular |

255.15 g/mol |

Nombre IUPAC |

2-(4-bromophenyl)-2-cyclobutylethanol |

InChI |

InChI=1S/C12H15BrO/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9/h4-7,9,12,14H,1-3,8H2 |

Clave InChI |

SMXMAJXXFNBTLE-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)C(CO)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the bromination of phenylacetic acid followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group in 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol can undergo oxidation to form a ketone. While specific reaction conditions for this compound are not detailed in the literature, secondary alcohols typically require strong oxidizing agents (e.g., chromium-based reagents) under acidic or basic conditions. The reaction mechanism involves the removal of a hydrogen atom from the adjacent carbon, forming a carbonyl group.

Key Considerations :

-

Oxidation would eliminate the hydroxyl group, altering the compound’s physicochemical properties.

-

Reaction conditions must be optimized to avoid over-oxidation or side reactions.

Nucleophilic Substitution

The hydroxyl group may act as a leaving group in nucleophilic substitution reactions. Secondary alcohols are less reactive than primary alcohols in SN2 mechanisms, but SN1 pathways are possible under acidic conditions (e.g., H₂SO₄) to generate a carbocation intermediate.

Example Reaction :

A related compound, 1-(4-Bromophenyl)cyclobutanol , participates in Suzuki coupling reactions. While this specific reaction involves a boronate ester and palladium catalyst, it highlights the potential for substitution at the hydroxyl position .

Elimination Reactions

The compound can undergo elimination to form an alkene via dehydration. This typically requires acidic conditions (e.g., H₃O⁺) or heat to remove water (H₂O) and form a double bond.

Mechanism :

-

Protonation of the hydroxyl group generates a good leaving group (H₂O).

-

Deprotonation of an adjacent carbon leads to formation of a double bond.

Key Factor :

The cyclobutyl ring’s strain may influence the stability of the resulting alkene.

Radical-Mediated Ring-Opening

The cyclobutyl ring in this compound exhibits unique reactivity under photochemical conditions. A related study demonstrates that methyl-3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate undergoes α-selective radical ring-opening when irradiated with blue LEDs (12 W) in the presence of a catalyst (fac-Ir(ppy)₃) .

Reaction Conditions :

-

Irradiation with blue LEDs at room temperature.

-

Use of K₂HPO₄ as a base and TEMPO as a radical trap.

-

Solvent: DMA (dimethylacetamide).

Yield :

Mechanism :

-

Initiation: Light-induced homolytic cleavage of a bromine-carbon bond generates a bromine radical.

-

Propagation: Radical abstraction of a hydrogen atom from the cyclobutyl ring initiates ring-opening.

-

Termination: Radical trapping with TEMPO forms stable products.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Radical ring-opening | Blue LEDs, fac-Ir(ppy)₃, K₂HPO₄ | 82% NMR |

Cross-Coupling Reactions

The bromophenyl substituent enables participation in cross-coupling reactions, such as Suzuki or Heck coupling. For example, 1-(4-Bromophenyl)cyclobutanol undergoes Suzuki coupling with a boronate ester under palladium catalysis .

Reaction Details :

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

-

Conditions : 110°C in 1,4-dioxane for 2 hours under N₂ atmosphere.

| Reaction Type | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | PdCl₂(bis(diphenylphosphine)ferrocene) | 110°C, 1,4-dioxane, N₂ | 76% |

Other Potential Reactions

-

Electrophilic Substitution : The bromophenyl group may undergo electrophilic substitution, though steric hindrance from the cyclobutyl group could reduce reactivity.

-

Reduction : The bromine atom could be reduced to a phenyl group under catalytic hydrogenation, though this would depend on the reaction’s selectivity.

Aplicaciones Científicas De Investigación

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.

4-Bromothiophenol: Contains a bromophenyl group attached to a thiol group.

2-(4-Bromophenyl)-1,3-dioxolane: Features a bromophenyl group attached to a dioxolane ring.

Uniqueness

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where rigidity and specific binding interactions are required.

Actividad Biológica

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of a bromophenyl group and a cyclobutyl moiety suggests that this compound may interact with various biological targets, influencing metabolic pathways and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C12H15BrO

- Molecular Weight : Approximately 255.15 g/mol

- SMILES Notation : C1CC(C1)C(CO)C2=CC=CC=C2Br

The compound's structure includes a cyclobutyl ring attached to an ethanolic backbone, with a para-bromophenyl substituent, which is significant for its biological interactions.

Biological Activity Overview

Research on 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol indicates several potential biological activities:

- Antibacterial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial activity. The presence of the bromine atom may enhance electron density, potentially increasing the compound's reactivity towards bacterial targets .

- Antioxidant Activity : The compound may possess antioxidant properties, which can be crucial in preventing oxidative stress-related diseases. The structural features allow for interactions with free radicals .

The biological activity of 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular signaling and function. For instance, its interaction with cytochrome P450 enzymes could influence drug metabolism and detoxification processes .

- Receptor Binding : The bromophenyl group can facilitate binding to various receptors, potentially modulating their activity and leading to physiological effects such as anti-inflammatory responses or modulation of neurotransmitter systems.

Case Study 1: Antibacterial Activity

A study examining the antibacterial efficacy of related compounds found that the introduction of halogen groups (like bromine) significantly enhanced activity against Gram-positive bacteria. This suggests that 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol could exhibit similar or improved antibacterial properties compared to its chlorine analogs .

Case Study 2: Antioxidant Properties

Research on phenolic compounds has shown that those with brominated substituents demonstrate higher antioxidant capacities. This aligns with findings that suggest 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol could effectively scavenge free radicals, thereby providing protective effects against oxidative damage .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrO |

| Molecular Weight | 255.15 g/mol |

| Predicted Antibacterial Activity | Moderate to High |

| Antioxidant Capacity | Potentially Significant |

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol, and how is its purity validated?

- Methodological Answer : Synthesis typically involves organometallic reactions (e.g., Grignard addition to cyclobutyl ketones followed by bromophenyl group introduction via cross-coupling). Purity is validated using HPLC (≥95% purity thresholds) and gas chromatography–mass spectrometry (GC-MS) . Nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) confirms structural integrity, with characteristic signals for the cyclobutyl group (δ 1.8–2.5 ppm) and bromophenyl protons (δ 7.3–7.6 ppm) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., hydroxyl proton at δ 1.5–2.0 ppm, broad), while ¹³C NMR confirms quaternary carbons (e.g., cyclobutyl C at ~35 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₃BrO⁺, exact mass 240.0084).

- Infrared Spectroscopy (IR) : Detects hydroxyl (3300–3500 cm⁻¹) and C-Br (600–800 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Systematic solubility studies using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) can clarify discrepancies. For example, polar aprotic solvents (e.g., DMSO) may show higher solubility due to hydrogen bonding with the hydroxyl group, while non-polar solvents (e.g., hexane) exhibit limited solubility. Confounding factors like crystallinity and hygroscopicity should be controlled via Karl Fischer titration .

Q. What experimental strategies are recommended for analyzing the solid-state structure and conformational stability of 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL-2018/3 for refinement, focusing on cyclobutyl ring puckering (θ ~ 25°) and bromophenyl planarity. Anisotropic displacement parameters (ADPs) quantify thermal motion .

- Density Functional Theory (DFT) : Compare experimental SCXRD data with B3LYP/6-311G(d,p)-optimized geometries to assess intramolecular steric strain (e.g., cyclobutyl vs. bromophenyl torsion angles) .

Q. How does the steric strain of the cyclobutyl ring influence the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The cyclobutyl ring’s angle strain (≈90° bond angles) enhances susceptibility to acid-catalyzed ring-opening. For example, treatment with H₂SO₄ may yield 4-bromostyrene derivatives. Kinetic studies (monitored via ¹H NMR) and transition-state modeling (Eyring equation) quantify activation energies (~50 kJ/mol) .

Q. What computational and experimental approaches are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) to predict binding poses (ΔG ≈ -8.5 kcal/mol).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying pH and ionic strengths.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-entropy compensation for hydroxyl-mediated hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.